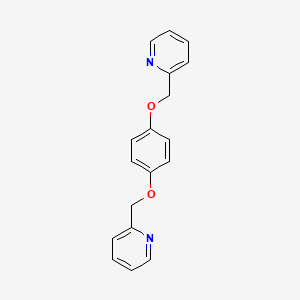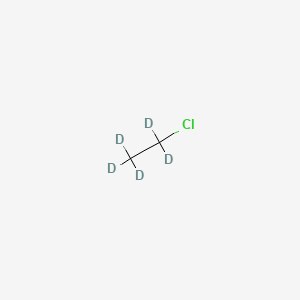
DIETHYLENE GLYCOL ETHYL PENTYL ETHER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylene Glycol Diethyl Ether, also known as Diethyl Carbitol, Bis(2-ethoxyethyl) ether, Ethyl diglyme, Diethyldiethylene glycol, is an organic solvent with a high boiling point . It is used as a solvent for reactions performed at higher temperatures . It is involved in the preparation of nitrocellulose, resins, and adhesives . It is also utilized as a scrubbing medium to absorb carbonyl sulfide (COS), an impurity in petroleum refineries .
Synthesis Analysis
Glycol Ether products are produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The product line consists of more than 10 distinct chemicals . For instance, Potassium diethylene glycol was used as the catalyst; the concentration was 10%. After reaction for 8 h at a temperature of 175 °C and acetylene flow rate of 35 mL·min−1, the conversion of diethylene glycol was 63.7%, and the total yield of diethylene glycol vinyl ethers was 61.2% .Molecular Structure Analysis
The molecular structure of Diethylene Glycol Ethyl Pentyl Ether is C8H18O3 . It has both an ether and alcohol functional group in the same molecule . The ether groups introduce additional sites for hydrogen bonding with improved hydrophilic solubility performance .Chemical Reactions Analysis
Ethers, such as Diethylene Glycol Ethyl Pentyl Ether, can act as bases. They form salts with strong acids and addition complexes with Lewis acids . They may react violently with strong oxidizing agents .Physical And Chemical Properties Analysis
Diethylene Glycol Ethyl Pentyl Ether is characterized by its excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . The dual functionality present in the molecule accounts for its unique solvency properties . These test methods measure certain chemical and physical properties of ethylene glycols and propylene glycols and may be used to determine compliance with specification in which limits are established for these properties .Safety And Hazards
Diethylene Glycol Ethyl Pentyl Ether is combustible and causes skin and eye irritation . It is advised to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction .
Direcciones Futuras
Research on the relationship of comb-like polymer phase change material structures and their heat storage performance is scarce . Therefore, this relationship from both micro and macro perspectives will be studied in the future . In order to achieve a high phase change enthalpy, ethylene glycol segments were introduced between the vinyl and the alkyl side chains .
Propiedades
Número CAS |
18854-46-1 |
|---|---|
Nombre del producto |
DIETHYLENE GLYCOL ETHYL PENTYL ETHER |
Fórmula molecular |
C11H26O4 |
Peso molecular |
222.325 |
Nombre IUPAC |
1-ethoxypentane;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C7H16O.C4H10O3/c1-3-5-6-7-8-4-2;5-1-3-7-4-2-6/h3-7H2,1-2H3;5-6H,1-4H2 |
Clave InChI |
JNEDGMIYGCKCJN-UHFFFAOYSA-N |
SMILES |
CCCCCOCC.C(COCCO)O |
Sinónimos |
DIETHYLENE GLYCOL ETHYL PENTYL ETHER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)
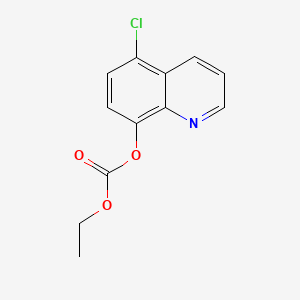
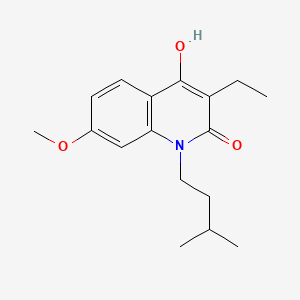
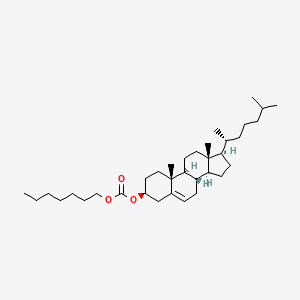
![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)
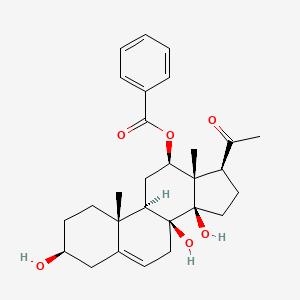
![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)
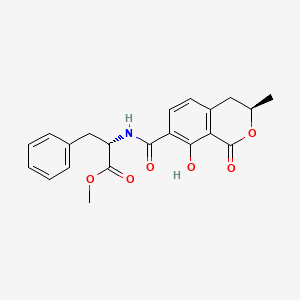
![(3S,10R,13S,14S,16R)-16-Bromo-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579808.png)
![Acetyl[18]annulene](/img/structure/B579811.png)
